molecular formula C17H13ClN4O B12011726 8-Chloro-2,4-dihydro-2-methyl-6-phenyl-1H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-one CAS No. 43057-26-7

8-Chloro-2,4-dihydro-2-methyl-6-phenyl-1H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-one

Cat. No.: B12011726
CAS No.: 43057-26-7
M. Wt: 324.8 g/mol
InChI Key: ASJCMUJNNXXSQM-UHFFFAOYSA-N
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Description

8-Chloro-2,4-dihydro-2-methyl-6-phenyl-1H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-one (CAS: 43057-26-7) is a triazolobenzodiazepine derivative characterized by a fused triazole ring system appended to a benzodiazepine core. This compound shares structural similarities with classical benzodiazepines but exhibits distinct pharmacological properties due to the triazole moiety, which enhances metabolic stability and receptor binding affinity . It is synthesized via condensation reactions involving 8-chloro-substituted benzodiazepine precursors and substituted triazole intermediates, as described in synthetic methodologies from recent literature .

Properties

CAS No.

43057-26-7

Molecular Formula

C17H13ClN4O

Molecular Weight

324.8 g/mol

IUPAC Name

8-chloro-2-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-one

InChI

InChI=1S/C17H13ClN4O/c1-21-17(23)22-14-8-7-12(18)9-13(14)16(19-10-15(22)20-21)11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

ASJCMUJNNXXSQM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N2C(=N1)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Hydrazinobenzodiazepines with Aliphatic Diones

The most widely reported method involves the cyclocondensation of 2-hydrazinobenzodiazepine intermediates with aliphatic diones. For example, US Patent 3,901,907 describes the reaction of 7-chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine with acetylacetone in refluxing n-butanol with triethylamine as a catalyst . The reaction proceeds via a two-step mechanism:

  • Hydrazone Formation : The hydrazine group attacks the diketone, forming a hydrazone intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the triazole nitrogen on the adjacent carbonyl group, followed by dehydration to form the fused triazolo ring .

Optimization Insights :

  • Solvent : Xylene or n-butanol (reflux at 110–120°C) achieves higher yields (47–70%) compared to polar solvents .

  • Catalyst : Triethylamine accelerates cyclization by deprotonating intermediates .

  • Reaction Time : Prolonged reflux (16–24 hours) ensures complete conversion .

Example Protocol (from US Patent 3,901,907):

  • Reactants : 7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine (0.01 mol), acetylacetone (2.5 eq), triethylamine (0.3 mL).

  • Conditions : Reflux in n-butanol (100 mL) for 16 hours under nitrogen.

  • Yield : 47.7% after recrystallization from ethyl acetate .

Thione Intermediate Route via Acid Hydrazides

US Patent 3,987,052 outlines a route starting from 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione. The thione reacts with acetic acid hydrazide under reflux in alcohols (e.g., ethanol, 1-butanol) to form a partially condensed hydrazino intermediate, which is thermally cyclized .

Key Steps :

  • Thione Activation : The sulfur atom in the thione enhances electrophilicity at the C2 position.

  • Hydrazide Attack : Acetic acid hydrazide displaces the thione group, forming a 2-(2-acylhydrazino) intermediate.

  • Thermal Cyclization : Heating the intermediate above 200°C induces ring closure .

Advantages :

  • Higher Purity : The thione route minimizes byproducts like unreacted hydrazides.

  • Scalability : Yields up to 70% are achievable on multi-gram scales .

Representative Data :

ParameterValue
Starting Material7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione
Solvent1-Butanol
TemperatureReflux (117°C)
Reaction Time18 hours
Final Yield70%
Melting Point278–279.5°C

Oxidative Cyclization of 2-Azidobenzodiazepines

A less common but efficient method involves the oxidative cyclization of 2-azidobenzodiazepines. This approach, detailed in US Patent 3,709,898, uses ammonia in tetrahydrofuran (THF) to facilitate ring closure .

Mechanism :

  • Azide Formation : Substitution of a leaving group (e.g., chloride) with sodium azide.

  • Staudinger Reaction : The azide reacts with a phosphine to form an iminophosphorane intermediate.

  • Ammonia-Mediated Cyclization : Ammonia deprotonates the intermediate, triggering triazole ring formation .

Optimization Notes :

  • Ammonia Concentration : Anhydrous ammonia in THF at 0–30°C prevents side reactions.

  • Workup : Chromatography on silica gel (ethyl acetate/hexane) isolates the product .

Case Study :

  • Reactants : 8-Chloro-2-azido-1-methyl-6-phenyl-4H-1,4-benzodiazepine.

  • Conditions : THF, anhydrous NH3, 24 hours at 25°C.

  • Yield : 65% after column purification .

Microwave-Assisted Synthesis

Emerging protocols leverage microwave irradiation to accelerate reaction times. A modified version of the thione route (Method 2) reduces cyclization time from hours to minutes.

Protocol :

  • Reactants : 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione (1 eq), acetic acid hydrazide (2 eq).

  • Solvent : Ethanol (10 mL/g).

  • Microwave Conditions : 150°C, 300 W, 20 minutes.

  • Yield : 68% (vs. 47.7% conventional heating) .

Benefits :

  • Energy Efficiency : 80% reduction in energy consumption.

  • Reduced Byproducts : Shorter reaction time limits degradation.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, scalability, and practicality:

MethodYield (%)ScalabilityEquipment Needs
Cyclocondensation47–70HighStandard reflux
Thione Intermediate60–70HighHigh-temp oven
Oxidative Cyclization50–65ModerateInert atmosphere
Microwave-Assisted65–68LowMicrowave reactor

Key Findings :

  • The thione intermediate route offers the best balance of yield and scalability for industrial applications.

  • Microwave synthesis is optimal for small-scale, high-purity batches.

Chemical Reactions Analysis

8-Chloro-2,4-dihydro-2-methyl-6-phenyl-1H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Structural Features

FeatureDescription
Benzodiazepine Core Provides central nervous system activity
Triazole Ring Enhances binding affinity to GABA receptors
Chloro Substitution Influences pharmacological properties

CNS Activity

8-Chloro-2,4-dihydro-2-methyl-6-phenyl-1H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-one exhibits anxiolytic and sedative effects typical of benzodiazepines. Its interaction with GABA receptors is critical for modulating neurotransmission, thereby influencing anxiety and stress responses .

Binding Affinity Studies

Research indicates that this compound has significant binding affinity for the GABA-A receptor. Interaction studies have shown that the compound modulates neurotransmission effectively, which is essential for understanding its therapeutic potential .

Comparison with Other Benzodiazepines

The uniqueness of this compound can be highlighted by comparing it with other benzodiazepines:

Compound NameStructural FeaturesUnique Aspects
Alprazolam8-Chloro substitution; triazole ringWidely prescribed anxiolytic
BromazepamSimilar benzodiazepine coreUsed for anxiety management
ClonazepamStrong anticonvulsant propertiesEffective in epilepsy treatment
MidazolamShorter half-life; rapid onsetPrimarily used in anesthesia

This table illustrates how 8-Chloro-2,4-dihydro-2-methyl-6-phenyl-1H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-one may confer distinct pharmacological properties compared to other compounds due to its specific combination of halogen substitution and fused ring system .

Study 1: Anxiolytic Effects

A study assessing the anxiolytic effects of 8-Chloro-2,4-dihydro-2-methyl-6-phenyl-1H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-one demonstrated significant reductions in anxiety-like behavior in rodent models when administered at specific doses. The results indicated a dose-dependent response correlating with GABA receptor activation .

Study 2: Binding Affinity to GABA Receptors

Another investigation focused on the binding affinity of this compound to various GABA receptor subtypes. The findings revealed that it exhibited a higher affinity for the GABA-A receptor compared to other analogs tested. This suggests potential therapeutic applications in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 8-Chloro-2,4-dihydro-2-methyl-6-phenyl-1H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-one involves its interaction with the GABA_A receptor. This compound binds to the benzodiazepine site on the receptor, enhancing the inhibitory effects of GABA and leading to increased chloride ion influx, which results in hyperpolarization of the neuron and a calming effect .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Substituent Effects

The compound’s structure is defined by three key features:

  • 8-Chloro substitution on the benzodiazepine ring.
  • 2-Methyl group on the dihydrotriazole ring.
  • 6-Phenyl group at the benzodiazepine’s C6 position.

Comparisons with structurally related triazolobenzodiazepines reveal critical differences in substituent positioning and functional groups, which influence pharmacological profiles:

Compound Name Substituents (Positions) Molecular Weight Key Structural Differences
8-Chloro-2,4-dihydro-2-methyl-6-phenyl-1H-triazolo-benzodiazepin-1-one Cl (8), CH₃ (2), Ph (6) 294.76 g/mol Methyl at C2; phenyl at C6
Flualprazolam Cl (8), F (2-fluorophenyl at C6) 312.72 g/mol Fluorine on phenyl at C6; no methyl at C2
Alprazolam Cl (8), CH₃ (1), Ph (6) 308.77 g/mol Methyl at C1; lacks dihydrotriazole ring
Clonazolam Cl (2-chlorophenyl at C6), NO₂ (8) 354.76 g/mol Nitro group at C8; chlorophenyl at C6
Bromazolam Br (8), CH₃ (1), Ph (6) 352.21 g/mol Bromine at C8; methyl at C1

Pharmacological and Metabolic Differences

  • Receptor Affinity: The 8-chloro substitution enhances GABA_A receptor binding compared to non-halogenated analogs, while the C2 methyl group in the target compound may reduce hepatic metabolism compared to alprazolam (C1 methyl) .
  • Potency : Flualprazolam (fluorinated analog) exhibits ~2× higher potency than alprazolam in animal models due to increased lipophilicity . Clonazolam’s nitro group at C8 confers prolonged duration of action but higher risk of toxicity .

Research Findings and Clinical Implications

Analytical Characterization

  • Spectroscopic Data : NMR and LC-QTOF-MS analyses confirm the compound’s identity, with distinct fragmentation patterns differentiating it from flualprazolam and bromazolam .
  • Regulatory Status : Unlike marketed triazolobenzodiazepines (e.g., estazolam), the compound remains unapproved, with regulatory agencies flagging its structural analogs (e.g., flualprazolam) as controlled substances .

Biological Activity

8-Chloro-2,4-dihydro-2-methyl-6-phenyl-1H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-one (CAS Number: 43057-26-7) is a compound belonging to the benzodiazepine family, known for its diverse biological activities. This article reviews its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 8-Chloro-2,4-dihydro-2-methyl-6-phenyl-1H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-one is C17H13ClN4OC_{17}H_{13}ClN_4O. Its structure features a triazolo-benzodiazepine core that contributes to its biological properties. The compound exhibits a unique arrangement of nitrogen and chlorine atoms that may influence its interaction with biological targets.

Antitumor Activity

Benzodiazepines are also recognized for their antitumor properties. Research indicates that modifications in the benzodiazepine structure can enhance cytotoxic effects against cancer cell lines. For example:

StudyCell Line TestedIC50 Value
Study AMCF7 (breast cancer)15 μM
Study BHeLa (cervical cancer)20 μM

Although specific data for 8-Chloro-2,4-dihydro-2-methyl-6-phenyl-1H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-one is sparse, its structural analogs have demonstrated promising results in inhibiting tumor growth .

Neuropharmacological Effects

Benzodiazepines traditionally exhibit anxiolytic and sedative effects by modulating GABA_A receptors. Compounds with similar structures have been shown to enhance GABAergic transmission:

EffectMechanism
AnxiolyticPositive allosteric modulation of GABA_A receptors
SedativeIncreased frequency of chloride channel opening

Research into the neuropharmacological effects of this compound could reveal its potential in treating anxiety disorders and epilepsy .

Case Studies

A systematic review of benzodiazepine derivatives indicated that modifications at specific positions can lead to enhanced biological activity. For instance:

Case Study 1 : A derivative similar to 8-Chloro-2,4-dihydro-2-methyl-6-phenyl-1H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-one showed improved efficacy against Gram-positive bacteria compared to traditional antibiotics.

Case Study 2 : Another study reported a derivative's ability to induce apoptosis in cancer cells through the activation of caspase pathways.

These case studies emphasize the importance of structural modifications in enhancing the biological activities of benzodiazepine derivatives .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8-Chloro-2,4-dihydro-2-methyl-6-phenyl-1H-triazolobenzodiazepin-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cyclocondensation of substituted triazole precursors with benzaldehyde derivatives. For example, 4-amino-triazole derivatives can react with substituted benzaldehydes in ethanol under reflux with glacial acetic acid as a catalyst. Key variables include solvent choice (absolute ethanol for solubility), reflux duration (4–6 hours), and stoichiometric ratios (1:1 molar ratio of triazole to aldehyde). Post-reaction, solvent removal via reduced-pressure evaporation and recrystallization (e.g., using dimethylformamide) are critical for purity .
  • Data Note : Yields exceeding 90% are achievable with tert-butyl-substituted aryl groups due to steric stabilization of intermediates .

Q. How can spectroscopic techniques (NMR, IR) be systematically applied to confirm the structure of this compound and its derivatives?

  • Methodological Answer :

  • 1H-NMR : Key signals include aromatic protons (δ 7.2–8.6 ppm for phenyl groups), methyl groups (δ 1.45 ppm for tert-butyl), and dihydrobenzodiazepine protons (δ 3.5–4.2 ppm). The absence of aldehyde protons (δ ~9–10 ppm) confirms complete cyclization .
  • IR : Stretching vibrations at 1650–1750 cm⁻¹ confirm carbonyl (C=O) and triazole (C=N) groups .
    • Validation : Cross-referencing with X-ray crystallography (e.g., Acta Cryst. data for analogs) resolves ambiguities in diastereomer assignments .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, reaction path search) can predict reaction outcomes or optimize synthesis of novel triazolobenzodiazepine analogs?

  • Methodological Answer : Quantum chemical calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. For example:

  • Reaction Path Search : Identifies low-energy pathways for cyclization steps, reducing trial-and-error experimentation.
  • Solvent Effects : COSMO-RS simulations predict ethanol’s role in stabilizing polar intermediates .
    • Case Study : ICReDD’s integrated computational-experimental workflow reduced reaction optimization time by 40% for benzodiazepine derivatives .

Q. How do structural modifications (e.g., halogen substitution, methyl group position) impact biological activity, and what assays validate these effects?

  • Methodological Answer :

  • Modifications : Chlorine at C8 enhances receptor binding affinity; methyl at C2 reduces metabolic degradation. Replace phenyl with fluorophenyl to improve blood-brain barrier penetration .
  • Assays :
  • In Vitro : Radioligand binding (GABAA receptor IC50) and CYP450 inhibition studies.
  • In Silico : Molecular docking (AutoDock Vina) predicts binding modes to GABA receptors .
    • Data Contradiction : Substitution at C6 (phenyl vs. 2-fluorophenyl) shows conflicting activity in rodent models vs. human cell lines, necessitating species-specific validation .

Q. What analytical methods resolve discrepancies in impurity profiling (e.g., EP/JP standards) for this compound?

  • Methodological Answer :

  • HPLC-MS : Use C18 columns (Chromolith®) with 0.1% formic acid in acetonitrile/water (gradient elution) to separate impurities like midazolam analogs (e.g., Imp. J: 59469-08-8) .
  • Quantification : Limit of detection (LOD) ≤ 0.1% for EP impurities requires high-resolution MS/MS (Q-TOF) .
    • Table : Common Impurities and CAS Numbers
Impurity NameCAS No.Molecular Formula
Midazolam Hydrochloride59467-96-8C18H13ClFN3O
Imp. I(EP)59467-69-5C19H15ClFN3O
Imp. J(EP)59469-08-8C18H14ClFN3O

Experimental Design & Data Analysis

Q. How to design a stability study under ICH guidelines for this compound, and what degradation products are anticipated?

  • Methodological Answer :

  • Conditions : Accelerated stability testing (40°C/75% RH, 6 months) with LC-MS monitoring.
  • Degradation Pathways :
  • Hydrolysis : Cleavage of triazole ring in acidic conditions (pH 1.2).
  • Oxidation : Formation of N-oxide derivatives (e.g., 4-hydroxyalprazolam, CAS 30896-57-2) under light exposure .
    • Mitigation : Use amber glass vials and nitrogen purging to suppress oxidation .

Q. What crystallographic challenges arise in resolving the dihydrobenzodiazepine core, and how are they addressed?

  • Methodological Answer :

  • Challenges : Disorder in the triazole ring and flexibility of the seven-membered diazepine ring.
  • Solutions :
  • Cryocrystallography : Data collection at 100 K reduces thermal motion artifacts.
  • DFT Refinement : Constraints from computational models improve electron density maps .
    • Case Study : A 2023 study resolved disorder in a triazoloquinazolinone analog using SHELXL refinement and Hirshfeld surface analysis .

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